molecular formula C6H6ClNO2S B1598943 Pyridin-2-ylmethanesulfonyl Chloride CAS No. 540523-41-9

Pyridin-2-ylmethanesulfonyl Chloride

Cat. No.: B1598943
CAS No.: 540523-41-9
M. Wt: 191.64 g/mol
InChI Key: AJMQRUCRBKMIKB-UHFFFAOYSA-N
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Description

Pyridin-2-ylmethanesulfonyl chloride is a chemical compound with the molecular formula C6H6ClNO2S. It is a sulfonyl chloride derivative of pyridine, characterized by the presence of a sulfonyl chloride group attached to a pyridine ring. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridin-2-ylmethanesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of pyridine-2-methanesulfonic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the thionyl chloride acts as both a reagent and a solvent, facilitating the conversion of the sulfonic acid group to a sulfonyl chloride group .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: Pyridin-2-ylmethanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester .

Mechanism of Action

The mechanism of action of pyridin-2-ylmethanesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of sulfonamides, sulfonate esters, and other derivatives .

Molecular Targets and Pathways: In biological systems, compounds derived from this compound can interact with specific enzymes or receptors, modulating their activity. For example, sulfonamide derivatives may inhibit enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Uniqueness: Pyridin-2-ylmethanesulfonyl chloride is unique due to its specific reactivity as a sulfonylating agent. Its ability to form stable sulfonamide and sulfonate ester bonds makes it valuable in organic synthesis and medicinal chemistry. Additionally, its derivatives often exhibit enhanced biological activity compared to those derived from similar compounds .

Properties

IUPAC Name

pyridin-2-ylmethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c7-11(9,10)5-6-3-1-2-4-8-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMQRUCRBKMIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395320
Record name Pyridin-2-ylmethanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540523-41-9
Record name Pyridin-2-ylmethanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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